![molecular formula C15H20O5 B13864945 3-O-tert-butyl 1-O-methyl 2-[(2-hydroxyphenyl)methyl]propanedioate](/img/structure/B13864945.png)
3-O-tert-butyl 1-O-methyl 2-[(2-hydroxyphenyl)methyl]propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-O-tert-butyl 1-O-methyl 2-[(2-hydroxyphenyl)methyl]propanedioate is an organic compound characterized by the presence of a tert-butyl group, a methyl ester, and a hydroxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-tert-butyl 1-O-methyl 2-[(2-hydroxyphenyl)methyl]propanedioate typically involves esterification and protection reactions. One common method involves the reaction of 2-hydroxybenzyl alcohol with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to methylation using methyl iodide and a suitable base like sodium hydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-O-tert-butyl 1-O-methyl 2-[(2-hydroxyphenyl)methyl]propanedioate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Corresponding alcohols.
Substitution: Various alkyl-substituted derivatives.
Applications De Recherche Scientifique
3-O-tert-butyl 1-O-methyl 2-[(2-hydroxyphenyl)methyl]propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-O-tert-butyl 1-O-methyl 2-[(2-hydroxyphenyl)methyl]propanedioate involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds and π-π interactions with proteins and enzymes, potentially modulating their activity. The ester groups can undergo hydrolysis to release active metabolites that further interact with biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl tert-butyl ether: An organic compound with a similar tert-butyl group but different functional groups.
tert-Butyl alcohol: A simpler compound with a tert-butyl group and a hydroxyl group.
tert-Butyl acetate: Contains a tert-butyl group and an acetate ester.
Uniqueness
3-O-tert-butyl 1-O-methyl 2-[(2-hydroxyphenyl)methyl]propanedioate is unique due to its combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of both ester and hydroxyphenyl groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industry.
Propriétés
Formule moléculaire |
C15H20O5 |
|---|---|
Poids moléculaire |
280.32 g/mol |
Nom IUPAC |
3-O-tert-butyl 1-O-methyl 2-[(2-hydroxyphenyl)methyl]propanedioate |
InChI |
InChI=1S/C15H20O5/c1-15(2,3)20-14(18)11(13(17)19-4)9-10-7-5-6-8-12(10)16/h5-8,11,16H,9H2,1-4H3 |
Clé InChI |
ITWAWBIOGZHMBS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C(CC1=CC=CC=C1O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-Dihydro-5,6-dimethoxy-2-[(1-oxido-4-pyridinyl)methylene]-1H-inden-1-one](/img/structure/B13864862.png)
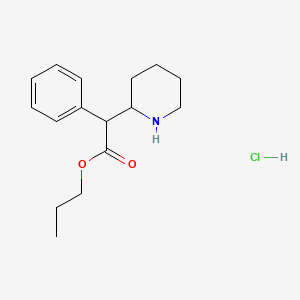

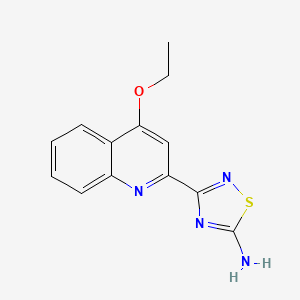
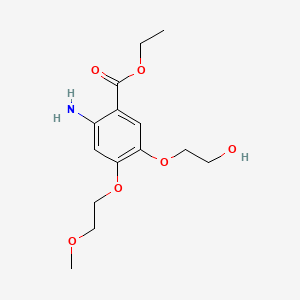
![2-Bromo-6-(hydroxymethyl)-7-methyl-6,7-dihydroimidazo[1,2-a]pyrazin-8(5H)-one](/img/structure/B13864887.png)
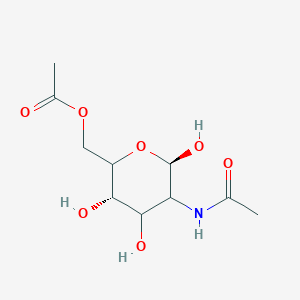
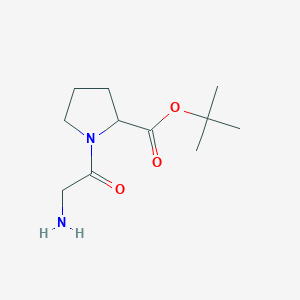
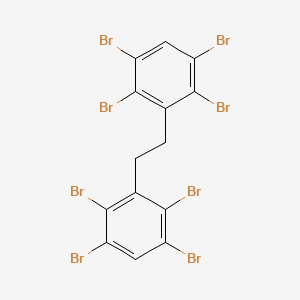


![Imidazo[1,2-a]pyridine,8-[(6-chloro-4-pyrimidinyl)oxy]-](/img/structure/B13864934.png)

![(S)-N-[(Phenylmethoxy)carbonyl]-L-leucyl-N-(1-formyl-3-methylbutyl)-L-leucinamide; Calpain inhibitor IV-2](/img/structure/B13864937.png)
